molecular formula C14H20N4O4 B12251681 N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B12251681
M. Wt: 308.33 g/mol
InChI Key: JXZPVPFXHPYLCE-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

InChI

InChI=1S/C14H20N4O4/c1-5-17-6-7-18(12(20)11(17)19)13(21)15-10-8-9(16-22-10)14(2,3)4/h8H,5-7H2,1-4H3,(H,15,21)

InChI Key

JXZPVPFXHPYLCE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2=CC(=NO2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the formation of the piperazine ring, and finally the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

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